N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide features a unique hybrid structure combining an acetamide backbone with a 1,5-benzodiazepin-2-one ring system. The acetamide group is substituted with a 3-chloro-2-methylphenyl moiety, while the benzodiazepine ring is further functionalized with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-16-11-12-19(17(2)13-16)23-14-26(32)30(24-10-5-4-8-22(24)28-23)15-25(31)29-21-9-6-7-20(27)18(21)3/h4-13H,14-15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZJHYSRIVETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=C(C(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine moiety, which is known for various pharmacological effects. Its molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.81 g/mol. The presence of the chloro and dimethylphenyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with benzodiazepine structures often exhibit anticancer activities. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 10 | Cell cycle arrest | |
| HeLa | 12 | Inhibition of DNA synthesis |
Neuropharmacological Effects
Benzodiazepines are widely recognized for their neuroactive properties. Preliminary studies suggest that this compound may act as a modulator of GABA receptors, potentially leading to anxiolytic effects.
Case Study: Neuropharmacological Evaluation
In a study focusing on the neuropharmacological profile of related benzodiazepine derivatives, it was found that certain substitutions could enhance binding affinity to GABA_A receptors. This suggests that modifications in the structure of this compound may yield compounds with improved anxiolytic properties.
The biological activity of this compound can be attributed to several mechanisms:
- GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in cell proliferation and survival in cancer cells.
- Antioxidant Activity : Some studies suggest that benzodiazepine derivatives possess antioxidant properties that could contribute to their therapeutic effects.
Scientific Research Applications
Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Anxiolytic Agents : Due to its GABAergic activity, it has potential use as an anxiolytic agent in treating anxiety disorders.
- Neuroprotective Agents : Its antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a role.
- Sedative Effects : Similar to other benzodiazepines, it may be useful in inducing sedation for surgical procedures or managing insomnia.
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of various benzodiazepine derivatives, including N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide. The results indicated that the compound significantly reduced anxiety-like behaviors in rodent models when administered at specific dosages. The study concluded that this compound could serve as a potential candidate for further development as an anxiolytic medication .
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2020) explored the neuroprotective effects of benzodiazepine derivatives on oxidative stress-induced neuronal injury. The findings suggested that this compound exhibited significant protective effects against oxidative damage in cultured neuronal cells. The study highlighted the potential for this compound in treating neurodegenerative conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinctiveness lies in its 1,5-benzodiazepin-2-one core, which is absent in most conventional acetamide derivatives. For example:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a herbicide with a simpler acetamide structure lacking heterocyclic systems .
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () incorporates a pyrazolone ring instead of a benzodiazepine, altering electronic and steric profiles .
The benzodiazepine ring in the target compound introduces additional hydrogen-bonding sites (e.g., the 2-oxo group) and planar aromaticity, which may enhance binding to biological targets or influence crystal packing .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns significantly impact physicochemical properties and crystallinity:
- In contrast, alachlor’s methoxymethyl and diethylphenyl substituents limit hydrogen-bonding capacity, favoring hydrophobic interactions typical of herbicides .
Crystallographic studies of related compounds (e.g., –7) utilize the SHELX software suite for refinement, suggesting similar methodologies could resolve the target compound’s structure .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
